molecular formula C6H6ClIN2OS B8791101 4-Chloro-5-iodo-6-methoxy-2-(methylthio)pyrimidine

4-Chloro-5-iodo-6-methoxy-2-(methylthio)pyrimidine

Cat. No. B8791101
M. Wt: 316.55 g/mol
InChI Key: WLDLGRIKLBFLFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-5-iodo-6-methoxy-2-(methylthio)pyrimidine is a useful research compound. Its molecular formula is C6H6ClIN2OS and its molecular weight is 316.55 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-5-iodo-6-methoxy-2-(methylthio)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-5-iodo-6-methoxy-2-(methylthio)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Chloro-5-iodo-6-methoxy-2-(methylthio)pyrimidine

Molecular Formula

C6H6ClIN2OS

Molecular Weight

316.55 g/mol

IUPAC Name

4-chloro-5-iodo-6-methoxy-2-methylsulfanylpyrimidine

InChI

InChI=1S/C6H6ClIN2OS/c1-11-5-3(8)4(7)9-6(10-5)12-2/h1-2H3

InChI Key

WLDLGRIKLBFLFW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=NC(=N1)SC)Cl)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

Compound 2 (10 g, 52.5 mmol) was dissolved in MeCN (150 mL) and NIS (14.2 g, 62.9 mmol) was added. The solution was heated to reflux for 5 h and cooled to room temperature. The solvent was evaporated and the residue was dissolved in EtOAc. The organics were washed with sat. NaHCO3 and sat. NaS2O3, dried (MgSO4), filtered and concentrated to give the title compound as a white solid. 1H NMR (CDCl3) δ 4.04 (s, 3H), 2.54 (s, 3H); LCMS 2.64 min, 317 (M+H).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
14.2 g
Type
reactant
Reaction Step Two

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